molecular formula C33H32F3N5O2 B12394382 pan-KRAS-IN-3

pan-KRAS-IN-3

カタログ番号: B12394382
分子量: 587.6 g/mol
InChIキー: YFMORDIIDHJAKG-PPGPUPIYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pan-KRAS-IN-3 is a pan-KRAS inhibitor that has shown significant potential in cancer research, particularly in targeting cancers driven by mutations in the Kirsten rat sarcoma virus (KRAS) gene. KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS. Mutations in the KRAS gene are implicated in a variety of cancers, including pancreatic, colorectal, and lung cancers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pan-KRAS-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. For example, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .

化学反応の分析

Types of Reactions: Pan-KRAS-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy as a KRAS inhibitor.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and purity .

Major Products Formed: The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These intermediates play a crucial role in the overall synthesis and effectiveness of the compound .

類似化合物との比較

Similar Compounds: Similar compounds to pan-KRAS-IN-3 include BI-2852, BAY-293, and ADT-007. These compounds also target KRAS mutations and have shown potential in cancer research .

Uniqueness: this compound is unique in its ability to selectively inhibit a broad range of KRAS mutations, making it a versatile tool in cancer research. Its mechanism of action, involving the inhibition of SOS1, sets it apart from other KRAS inhibitors that may target different aspects of the KRAS activation pathway .

特性

分子式

C33H32F3N5O2

分子量

587.6 g/mol

IUPAC名

4-[4-(azepan-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol

InChI

InChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1

InChIキー

YFMORDIIDHJAKG-PPGPUPIYSA-N

異性体SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OC[C@@]67CCCN6C[C@@H](C7)F)O)F

正規SMILES

C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。